molecular formula C19H23N7 B2498661 N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine CAS No. 946289-84-5

N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Cat. No. B2498661
CAS RN: 946289-84-5
M. Wt: 349.442
InChI Key: BVSWYKGKSOVHRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pteridine derivatives, including compounds similar to N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine, typically involves multi-step reactions. One approach for synthesizing related pteridin-4-amine derivatives involves heterocyclization of precursors such as 3-amino-6-bromopyrazine-2-carboxamide followed by various functionalization reactions (Duan et al., 2012). Additionally, methods utilizing cyclization of diaminomaleonitrile to synthesize pteridin-2-one derivatives highlight the versatility in accessing the pteridine core (Tsuzuki & Tada, 1986).

Molecular Structure Analysis

The crystal structure of related pteridines demonstrates significant interactions that dictate the molecular conformation, such as hydrogen bonding and π-stacking interactions. For instance, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a compound with a related heterocyclic core, exhibits inversion dimers formed via N—H⋯N hydrogen bonds, indicative of the potential for strong intermolecular interactions within similar compounds (Repich et al., 2017).

Chemical Reactions and Properties

Pteridines, including this compound, undergo various chemical reactions, highlighting their reactivity and functionalization potential. The synthesis and modification of pteridine derivatives often involve nucleophilic substitution, cyclization, and condensation reactions, offering a broad range of chemical diversity and applications. For example, the modification of pteridine derivatives to introduce different substituents allows for the exploration of novel chemical properties and biological activities (Albert, 1979).

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Pteridin-2-one Derivatives : Research by Tsuzuki and Tada (1986) explores the synthesis of various pteridin-2-one derivatives, including 1,3-dimethyl-4-iminopteridin-2-one and 1,3-dimethylpteridine-2,4-dione, from diaminomaleonitrile (DAMN) (Tsuzuki & Tada, 1986). This demonstrates the foundational work in the chemical synthesis of pteridine derivatives, which is relevant to the chemical .

  • Pteridine Derivatives Related to Folic Acid : A study by Tada, Asawa, and Igarashi (1997) details the synthesis of pteridine derivatives related to folic acid and methanopterin, suggesting applications in biochemical and pharmaceutical research (Tada, Asawa, & Igarashi, 1997).

  • Reactions of Methylpteridines : Albert and Mizuno (1973) investigated the self-condensation and reactions of various methylpteridines, which is significant for understanding the chemical behavior of pteridine derivatives (Albert & Mizuno, 1973).

Applications in Other Fields

  • Anticonvulsant Evaluation : Ghodke et al. (2017) reported on the synthesis and anticonvulsant evaluation of novel N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides, which showcases the potential medicinal applications of structurally similar compounds (Ghodke et al., 2017).

  • Corrosion Inhibition in Iron : Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, which might indicate potential industrial applications of related compounds (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

  • Fluorescent Probes for Metal Ions and Amino Acids : Research by Guo et al. (2014) on the development of fluorescent probes based on polythiophene-based conjugated polymers demonstrates the potential of pteridine derivatives in analytical chemistry and sensor technology (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).

  • Antimalarial Effects : Worth et al. (1978) synthesized various pteridine derivatives for antimalarial evaluation, highlighting the potential pharmaceutical applications of these compounds (Worth, Johnson, Elslager, & Werbel, 1978).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-13-4-5-15(12-14(13)2)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSWYKGKSOVHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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